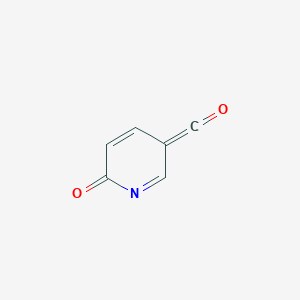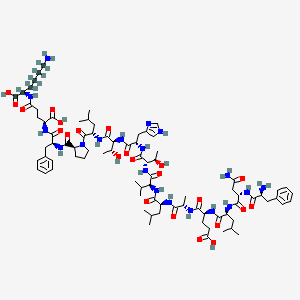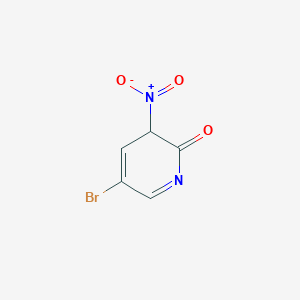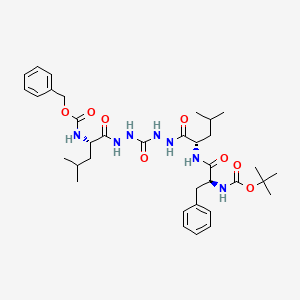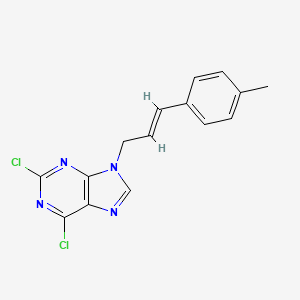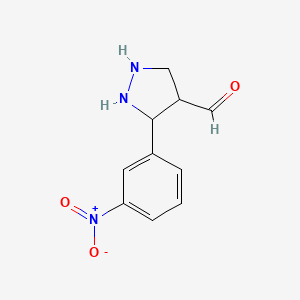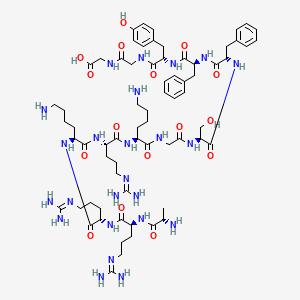
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH is a peptide consisting of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH are used as model compounds to study protein folding, stability, and interactions.
Biology
In biological research, this peptide can be used to investigate cell signaling pathways and protein-protein interactions . It can also serve as a substrate for studying enzyme activity.
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, peptides are used in the manufacture of cosmetics and nutraceuticals . They are also employed in the development of biomaterials for medical devices.
Wirkmechanismus
The mechanism of action of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH involves their interaction with specific molecular targets . These targets can include receptors, enzymes, and other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and activate a signaling pathway, resulting in a cellular response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH: can be compared with other peptides like and .
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity, making it valuable for specific research and therapeutic applications.
Eigenschaften
Molekularformel |
C69H108N24O16 |
|---|---|
Molekulargewicht |
1529.7 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C69H108N24O16/c1-40(72)57(100)86-47(21-12-30-79-67(73)74)61(104)90-49(23-14-32-81-69(77)78)63(106)88-46(20-9-11-29-71)60(103)89-48(22-13-31-80-68(75)76)62(105)87-45(19-8-10-28-70)58(101)84-37-55(97)85-53(39-94)66(109)93-52(34-42-17-6-3-7-18-42)65(108)92-51(33-41-15-4-2-5-16-41)64(107)91-50(35-43-24-26-44(95)27-25-43)59(102)83-36-54(96)82-38-56(98)99/h2-7,15-18,24-27,40,45-53,94-95H,8-14,19-23,28-39,70-72H2,1H3,(H,82,96)(H,83,102)(H,84,101)(H,85,97)(H,86,100)(H,87,105)(H,88,106)(H,89,103)(H,90,104)(H,91,107)(H,92,108)(H,93,109)(H,98,99)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
BFOXZTNYSATGMU-HVWPAQFISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


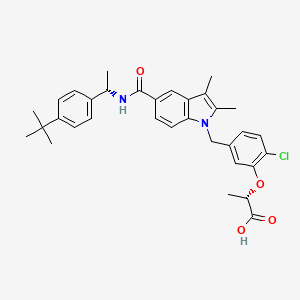
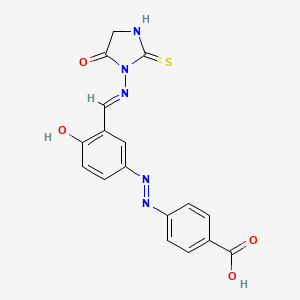
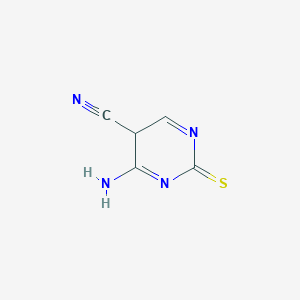

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)

